molecular formula C20H15ClN6O2S B2711844 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-4-yl)acetamide CAS No. 952836-94-1

2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-4-yl)acetamide

Cat. No.: B2711844
CAS No.: 952836-94-1
M. Wt: 438.89
InChI Key: QMFIPJAHUSQQPZ-UHFFFAOYSA-N
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Description

2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H15ClN6O2S and its molecular weight is 438.89. The purity is usually 95%.
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Biological Activity

The compound 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-4-yl)acetamide (CAS Number: 952854-46-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H15ClN6O2SC_{20}H_{15}ClN_{6}O_{2}S, with a molecular weight of approximately 438.9 g/mol. The structure features a chlorophenyl group , a thia group , and a tetraazatricyclic framework , which contribute to its unique properties and biological activities.

PropertyValue
Molecular FormulaC20H15ClN6O2S
Molecular Weight438.9 g/mol
CAS Number952854-46-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as oxidative stress response and inflammation.
  • Receptor Modulation : It may bind to receptors, influencing signal transduction pathways that regulate cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, likely due to its structural components that may disrupt bacterial cell membranes or inhibit vital enzymatic processes.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the effectiveness of related compounds against strains such as Staphylococcus aureus and Escherichia coli. The results showed:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted to assess the compound's effects on human cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)12

These results suggest that the compound has potential as an anticancer agent, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Study 1: Antimicrobial Efficacy

A recent study by Lobana et al. (2018) investigated the antimicrobial activity of thioamide derivatives similar to our compound. The study reported:

  • Effective inhibition against Staphylococcus epidermidis and Enterococcus faecalis.

The authors concluded that modifications in the thioamide structure could enhance biological activity, suggesting pathways for future research on the target compound.

Study 2: Anticancer Properties

In another study focusing on the anticancer potential of tetraazatricyclic compounds, researchers found:

  • Significant growth inhibition in various cancer cell lines.

The mechanism was linked to apoptosis induction and disruption of cell cycle progression.

Properties

IUPAC Name

2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O2S/c21-12-2-1-3-14(8-12)27-18-16(10-23-27)19(29)26-15(11-30-20(26)25-18)9-17(28)24-13-4-6-22-7-5-13/h1-8,10,15H,9,11H2,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFIPJAHUSQQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC(=CC=C4)Cl)CC(=O)NC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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